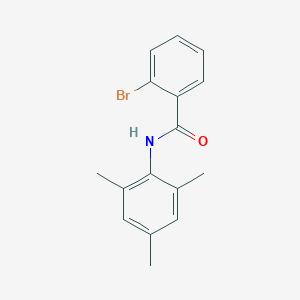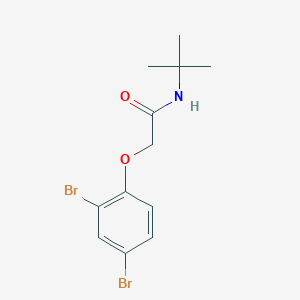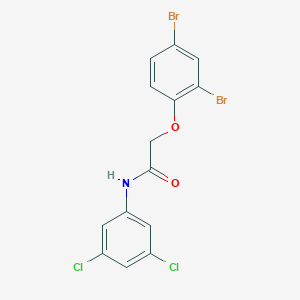![molecular formula C26H32N2O6 B322299 ETHYL 3-{[4'-(4-ETHOXY-4-OXOBUTANAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]CARBAMOYL}PROPANOATE](/img/structure/B322299.png)
ETHYL 3-{[4'-(4-ETHOXY-4-OXOBUTANAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]CARBAMOYL}PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as esters, amides, and aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include esterification, amidation, and aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
科学的研究の応用
Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Ethyl 2-((4-ethoxy-4-oxobutanoyl)amino)benzoate
- Ethyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate
- Ethyl 4-((2-nitrobenzylidene)amino)benzoate
Uniqueness
Ethyl 4-({4’-[(4-ethoxy-4-oxobutanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C26H32N2O6 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
ethyl 4-[4-[4-[(4-ethoxy-4-oxobutanoyl)amino]-3-methylphenyl]-2-methylanilino]-4-oxobutanoate |
InChI |
InChI=1S/C26H32N2O6/c1-5-33-25(31)13-11-23(29)27-21-9-7-19(15-17(21)3)20-8-10-22(18(4)16-20)28-24(30)12-14-26(32)34-6-2/h7-10,15-16H,5-6,11-14H2,1-4H3,(H,27,29)(H,28,30) |
InChIキー |
ROKWNYVUNZJAAR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)OCC)C)C |
正規SMILES |
CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)OCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B322216.png)
![N,N'-bis[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]butanediamide](/img/structure/B322217.png)
![N,N'-bis{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B322218.png)
![N~1~,N~4~-bis{4-[(3,5-dimethylanilino)sulfonyl]phenyl}terephthalamide](/img/structure/B322219.png)
![3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B322225.png)
![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide](/img/structure/B322227.png)
![2-(1-naphthyloxy)-N-[4-(4-{[(1-naphthyloxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B322229.png)
![3-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B322230.png)

![ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B322233.png)
![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322237.png)
![2-(2,4-dibromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322241.png)


